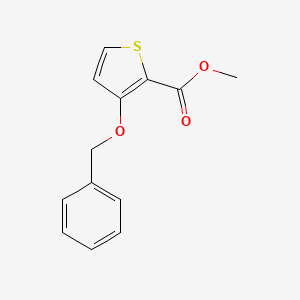

Methyl 3-(benzyloxy)-2-thiophenecarboxylate

Vue d'ensemble

Description

Compounds like “Methyl 3-(benzyloxy)-2-thiophenecarboxylate” belong to a class of organic compounds known as esters . Esters are derived from carboxylic acids and an alcohol. They are often used in a wide variety of applications including as solvents, plasticizers, and even in fragrances due to their pleasant smells .

Synthesis Analysis

Esters can be synthesized through a process known as esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst . Another common method for synthesizing esters is through the reaction of acid chlorides with alcohols .

Molecular Structure Analysis

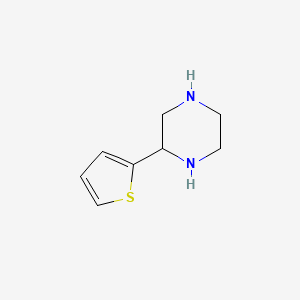

The molecular structure of a compound like “Methyl 3-(benzyloxy)-2-thiophenecarboxylate” would consist of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a carboxylate group (COO-) attached to one of the carbon atoms of the thiophene ring, and a benzyloxy group (C6H5CH2O-) attached to another carbon atom of the thiophene ring .

Chemical Reactions Analysis

Esters, including “Methyl 3-(benzyloxy)-2-thiophenecarboxylate”, can undergo a variety of chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “Methyl 3-(benzyloxy)-2-thiophenecarboxylate” would depend on its specific structure. For example, its molecular weight would be the sum of the atomic weights of all the atoms in its molecular formula . Its solubility, melting point, and boiling point would depend on the nature of its functional groups and the overall structure of the molecule .

Applications De Recherche Scientifique

- Scientific Field: Pharmaceutical Sciences

- Application : Synthesis and Analytical Characterization of Cyclization Products .

- Methods : In the context of ongoing studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis, a new compound was isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester . The molecular structure was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .

- Results : The new approach led to the obtainment of an unexpected byproduct, which was isolated, characterized, and then used in the following steps to yield a new product .

- Application : Antioxidant and Antimicrobial Activity of Transition Metal Complexes .

- Methods : Sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The compounds were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .

- Results : The compounds were evaluated for their in vitro antioxidant activity and found that the synthesized metal(II) complexes are highly potent and also show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The compounds were also assayed for their in vitro antimicrobial activities against four bacterial strains and two fungal strains .

- Application : Suzuki–Miyaura Coupling .

- Methods : Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

- Results : The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Scientific Field: Medicinal Chemistry

Scientific Field: Organic Chemistry

- Application : Antifungal Activity of Transition Metal Complexes .

- Methods : Sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The compounds were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .

- Results : The compounds were assayed for their in vitro antimicrobial activities against four bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and two fungal strains (A. niger, C. albicans) by serial dilution method, and it was found that the metal(II) complexes are more noxious than free Schiff base ligands . The antimicrobial activity results showed that the complexes 10, 11, 14 and 15 were most active compounds . Antifungal activity of complex 11 (Cu(L2)(CH3COO)(H2O) against C. albicans was found to be comparable to standard drug .

- Application : Synthesis of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine and 4-(benzyloxy)-1H-indole .

- Methods : 1-Benzyloxy-2-methyl-3-nitrobenzene may be used in the preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine and 4-(benzyloxy)-1H-indole .

- Results : The synthesis of these compounds provides a pathway for the creation of new organic compounds with potential applications in various fields .

Scientific Field: Medicinal Chemistry

Scientific Field: Organic Chemistry

Safety And Hazards

Orientations Futures

The future directions for a compound like “Methyl 3-(benzyloxy)-2-thiophenecarboxylate” would depend on its potential applications. For example, if it has useful properties as a reactant in chemical reactions, future research might focus on developing new reactions that take advantage of these properties .

Propriétés

IUPAC Name |

methyl 3-phenylmethoxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c1-15-13(14)12-11(7-8-17-12)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPDTMLOYBAWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377310 | |

| Record name | methyl 3-(benzyloxy)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(benzyloxy)-2-thiophenecarboxylate | |

CAS RN |

186588-84-1 | |

| Record name | methyl 3-(benzyloxy)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)